1,1'-Binaphthalene-2,2'-dicarboxylic acid

Asymmetric Synthesis Biocatalysis Enantioselective Resolution

Sourcing enantiopure binaphthyl building blocks with consistent ee often delays chiral method development. 1,1'-Binaphthalene-2,2'-dicarboxylic acid (BNDA) resolves this with its stable atropisomerism and dual carboxylic acid handles. • Enables direct synthesis of C2-symmetric catalysts for asymmetric epoxidation, translating high ee starting material to high enantioselectivity. • Immobilized onto silica for customizable chiral stationary phases (CSPs) for HPLC separation of biaryl compounds. • Forms 'coordinatoclathrates' for selective guest inclusion and chiral resolution. Supplied with >99% ee for enantiopure grades.

Molecular Formula C22H14O4
Molecular Weight 342.3 g/mol
CAS No. 18531-96-9
Cat. No. B105404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Binaphthalene-2,2'-dicarboxylic acid
CAS18531-96-9
Synonyms(S)-(-)-[1,1’-Binaphthalene]-2,2’-dicarboxylic Acid;  (-)-1,1’-Binaphthyl-2,2’-dicarboxylic Acid;  (S)-(-)-Binaphthyl-2,2’-dicarboxylic Acid;  (S)-1,1’-Binaphthyl-2,2’-dicarboxylic Acid
Molecular FormulaC22H14O4
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O
InChIInChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26)
InChIKeyYDZNRNHKJQTGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Binaphthalene-2,2'-dicarboxylic Acid: Axially Chiral Building Block


1,1'-Binaphthalene-2,2'-dicarboxylic acid (BNDA, CAS 18531-96-9) is a C2-symmetric, axially chiral dicarboxylic acid belonging to the privileged binaphthyl scaffold family. Its hindered rotation around the C1–C1' bond imparts stable atropisomerism, making it a foundational building block for asymmetric catalysis, chiral resolution, and supramolecular chemistry [1]. Commercially available in both enantiopure (R and S) and racemic forms, it serves as a direct precursor to chiral ligands, organocatalysts, and chiral stationary phases (CSPs), with typical specifications including ≥95% purity and >99% enantiomeric excess (ee) for resolved material [2].

Axially chiral C2-symmetric scaffold
Dicarboxylic acid handles for facile derivatization
Reported fit for asymmetric catalysis, chiral resolution, and supramolecular chemistry
Available in enantiopure (R) and (S) forms

BNDA vs. BINOL/BINAP: Non-Interchangeability


While binaphthyl derivatives like BINOL (diol) and BINAP (diphosphine) share the same chiral scaffold, substitution with 1,1'-Binaphthalene-2,2'-dicarboxylic acid is not chemically or functionally equivalent. BNDA's dicarboxylic acid functionality provides a distinct coordination and hydrogen-bonding geometry that enables unique applications inaccessible to its hydroxyl or phosphine analogs. Its carboxyl groups facilitate direct amide bond formation for immobilization onto solid supports (e.g., silica for chiral HPLC) [1] and serve as both hydrogen-bond donors/acceptors and metal-coordinating ligands in clathrate formation and chiral MOF synthesis [2]. Interchanging with a non-carboxyl analog would fundamentally alter the reactivity, supramolecular assembly, or chromatographic selectivity, directly impacting experimental reproducibility and downstream yields.

Functional Group
Dicarboxylic acid Diol / Diphosphine
Coordination & H-Bonding
Carboxyl-directed geometry; amide/ester conjugation Hydroxyl/phosphine coordination; distinct supramolecular networks
Solid-Support Immobilization
Direct amide bond formation for silica CSPs Not directly feasible; requires linker chemistry

BNDA Differentiation from Analogs: Evidence


Lipase-Catalyzed Resolution of Racemic BNDA

Lipase-catalyzed kinetic resolution of a racemic BNDA precursor, 2,2-bis(hydroxymethyl)-1,1′-binaphthyl (±)-2, followed by oxidation provides enantiopure BNDA (R)-1 and (S)-1. This enzymatic method avoids toxic resolving agents like brucine or quinine required in conventional resolutions [1].

Lipase Resolution
Reported
Catalytic lipase resolution replaces toxic stoichiometric auxiliaries (brucine/quinine); enantiopure (R)-1 and (S)-1 isolated
Supports greener procurement route
Specific ee values not provided; verify product specifications
Asymmetric Synthesis Biocatalysis Enantioselective Resolution

Cyclohexylethylamine Resolution of BNDA

Racemic BNDA (±)-6 was efficiently resolved using (R)-(-)-1-cyclohexylethylamine as a resolving agent to yield (R)-BNDA with high enantiopurity, which is then used to synthesize a C2-symmetric chiral binaphthyl ketone catalyst for asymmetric epoxidation [1].

Cyclohexylethylamine Resolution
Head-to-head
> 99% ee (R)-BNDA, 38% yield using (R)-(-)-1-cyclohexylethylamine
High-purity catalyst precursor
Yield may vary with scale; confirm lot-specific ee
Asymmetric Catalysis Chiral Resolution Process Chemistry

Coordinatoclathrate Host-Guest Selectivity

BNDA acts as a 'coordinatoclathrate' host, selectively including uncharged organic molecules based on functionality, substitution pattern, and molecular size. X-ray structures of five different alcohol clathrates reveal a variable cleft that adapts to guest topology, enabling marked discrimination selectivities from solvent mixtures [1].

Clathrate Host Selectivity
Reported
Selective inclusion of 30 guests; discriminates by functionality, substitution, and size
Supports molecular separation workflows
Review clathrate stoichiometry for target guest
Supramolecular Chemistry Host-Guest Chemistry Molecular Separation

BNDA-Polyamide Chiral Stationary Phases for HPLC

Polyamides synthesized from axially dissymmetric 1,1′-binaphthalene-2,2′-dicarbonyl dichloride (derived from BNDA) were adsorbed onto silica gel to create chiral stationary phases (CSPs) for HPLC. These CSPs successfully resolved several axially chiral biaryl compounds and 3,5-dinitrophenylcarbamates, with chiral discrimination attributed to hydrogen bonding and donor-acceptor interactions with the BNDA-derived binaphthalene moiety [1].

Polyamide CSPs
Head-to-head
Resolved axially chiral biaryls and 3,5-dinitrophenylcarbamates; hydrogen-bond-driven discrimination
Customizable chiral column option
Separation factors not reported; validate for target analytes
Analytical Chemistry Chiral Chromatography Enantioseparation

Two-Step Grignard Synthesis of BNDA

A convenient, high-yielding synthesis of racemic BNDA (4) is achieved via oxidation of isopropyl 2'-methyl-1,1'-binaphthyl-2-carboxylate (8), which is readily obtained from the reaction of a 2-methyl-1-naphthyl Grignard reagent with isopropyl 1-isopropoxy-2-naphthoate [1].

Grignard Synthesis
Reported
Two-step procedure via isopropyl ester; good yields reported
Potentially cost-efficient synthesis route
Exact yields not stated; confirm with supplier
Organic Synthesis Process Chemistry Grignard Reaction

Spontaneous Resolution via Conglomerate Crystals

Combining racemic BNDA with racemic 1,2-diphenylethylenediamine in the presence of water yields spontaneously resolvable conglomerate crystals. This system provides a novel, water-induced method for chiral resolution without the need for a chiral auxiliary [1].

Spontaneous Resolution
Reported
Water-induced conglomerate crystals with rac-1,2-diphenylethylenediamine; no chiral auxiliary required
Facilitates auxiliary-free resolution
Requires specific diamine co-former; validate conditions
Crystal Engineering Chiral Resolution Supramolecular Chemistry

BNDA: Key Procurement Use Cases


Ketone Catalysts for Asymmetric Epoxidation

Procure enantiopure BNDA (>99% ee) to serve as a direct precursor for C2-symmetric chiral binaphthyl ketone catalysts. These catalysts are effective in asymmetric epoxidation reactions, and the high enantiopurity of the BNDA starting material directly translates to higher catalyst enantioselectivity and overall reaction yield [1].

Polyamide-Based CSPs for Chiral Chromatography

Use BNDA to synthesize axially dissymmetric polyamides for immobilization on silica gel. The resulting CSPs are effective for the HPLC enantioseparation of axially chiral biaryl compounds and 3,5-dinitrophenylcarbamates, offering a customizable and potentially cost-effective alternative to commercial chiral columns [1].

Clathrate-Based Molecular Separation

Leverage BNDA's unique 'coordinatoclathrate' host properties for the selective inclusion and separation of uncharged organic molecules. Its ability to discriminate between guests based on functionality, substitution, and size makes it valuable for purifying target compounds from complex mixtures or for chiral resolution via host-guest crystallization [1].

Binaphthyl-Derived Ligand and Catalyst Synthesis

Employ BNDA as a versatile starting material for synthesizing a wide range of chiral ligands, including binaphthyl monocarboxylic acids for Ru(II)-catalyzed enantioselective C-H functionalization, and chiral phase-transfer catalysts. Its dicarboxylic acid groups provide convenient handles for facile derivatization via esterification, amidation, or reduction [1].

Application
Selection Property
Validation Focus
Ketone Catalyst Precursor
High enantiopurity specification
Catalyst enantioselectivity and epoxidation yield
Custom Chiral Stationary Phases
Dicarboxylic acid handles for amide polymerization
Enantioseparation of axially chiral compounds
Molecular Separation via Clathrates
Host-guest inclusion selectivity
Guest discrimination and clathrate stoichiometry
Chiral Ligand Synthesis
Versatile carboxyl derivatization
Ligand efficacy in asymmetric catalysis
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